(Trifluorovinyl)cyclohexane
Overview
Description
(Trifluorovinyl)cyclohexane is an organic compound with the molecular formula C8H11F3 It is characterized by the presence of a trifluorovinyl group attached to a cyclohexane ring
Mechanism of Action
Mode of Action
It is known that trifluorovinyl ethers, a class of compounds to which (trifluorovinyl)cyclohexane belongs, can undergo polymerization . This process involves the interaction of the compound with other molecules, leading to the formation of larger structures . The exact nature of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
It is known that trifluorovinyl ethers can participate in polymerization reactions These reactions could potentially affect various biochemical pathways, leading to downstream effects
Result of Action
It is known that trifluorovinyl ethers can undergo polymerization, leading to the formation of larger structures This process could potentially have various molecular and cellular effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound These factors could include temperature, pH, presence of other chemicals, and more
Biochemical Analysis
Biochemical Properties
It is known that the compound has a boiling point of 146.2±35.0 °C and a density of 1.093±0.06 g/cm3 .
Molecular Mechanism
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the effects of such compounds can change over time .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of (Trifluorovinyl)cyclohexane in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluorovinyl)cyclohexane typically involves the reaction of cyclohexane with a trifluorovinylating agent. One common method is the addition of trifluorovinyl iodide to cyclohexane in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and maximize output. The purity of the final product is ensured through rigorous purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
(Trifluorovinyl)cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluorovinylcyclohexanol using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert this compound to cyclohexane derivatives with reduced fluorine content.
Substitution: The trifluorovinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Trifluorovinylcyclohexanol.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
(Trifluorovinyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its use in the development of pharmaceuticals with unique properties.
Comparison with Similar Compounds
Similar Compounds
- (Trifluoromethyl)cyclohexane
- (Difluorovinyl)cyclohexane
- (Fluorovinyl)cyclohexane
Uniqueness
(Trifluorovinyl)cyclohexane is unique due to the presence of three fluorine atoms in the vinyl group, which imparts distinct chemical and physical properties. This makes it more reactive and stable compared to similar compounds with fewer fluorine atoms .
Properties
IUPAC Name |
1,2,2-trifluoroethenylcyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3/c9-7(8(10)11)6-4-2-1-3-5-6/h6H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLOCCSLPHZEHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=C(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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